Superior A1 Receptor Selectivity Over Istradefylline (KW-6002)
Msx-2 exhibits a significantly higher selectivity profile for the A2A receptor over the A1 receptor compared to the FDA-approved A2A antagonist Istradefylline (KW-6002). The Ki for the human A1 receptor is 2,500 nM for Msx-2 [1], yielding a selectivity ratio of 172- to 465-fold relative to its A2A Ki (5.38–14.5 nM). In contrast, Istradefylline has a reported A1 Ki of 150 nM, resulting in a selectivity ratio of approximately 70-fold relative to its A2A Ki of 2.2 nM [2]. This 2.5- to 6.6-fold higher selectivity ratio for Msx-2 minimizes the risk of confounding A1 receptor-mediated effects in assays.
| Evidence Dimension | A2A vs. A1 Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | Msx-2: A2A Ki = 5.38–14.5 nM; A1 Ki = 2,500 nM; Selectivity Ratio = 172–465 |
| Comparator Or Baseline | Istradefylline (KW-6002): A2A Ki = 2.2 nM; A1 Ki = 150 nM; Selectivity Ratio = ~70 |
| Quantified Difference | Msx-2 exhibits a 2.5- to 6.6-fold higher selectivity ratio for A2A over A1 compared to Istradefylline. |
| Conditions | Radioligand binding assays using human recombinant adenosine receptors expressed in CHO or HEK293 cells. |
Why This Matters
High A2A selectivity is crucial for studies aimed at isolating A2A-mediated pathways without interference from A1 receptor signaling.
- [1] Wikipedia. (2024). MSX-2. Wikipedia, The Free Encyclopedia. View Source
- [2] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. In Methylxanthines (pp. 151-199). Springer, Berlin, Heidelberg. View Source
